(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-7(12-10-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1 |
InChI Key |
RQRFWAWOFJENSO-PHDIDXHHSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2C[C@H](CN2)O |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)O |
Origin of Product |
United States |
Biological Activity
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxadiazole moiety which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- Molecular Formula : CHClNO
- Molecular Weight : 205.64 g/mol
- CAS Number : 1820580-78-6
The biological activity of (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is largely attributed to its interaction with specific molecular targets. Research indicates that compounds containing oxadiazole groups often exhibit significant antitumor and antimicrobial activities.
Antitumor Activity
A study highlighted the compound's role as a Murine Double Minute 2 (MDM2) inhibitor. MDM2 is known for its role in regulating the tumor suppressor p53. The compound demonstrated moderate tumor growth inhibition in xenograft models despite showing high affinity for MDM2 binding .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the oxadiazole and pyrrolidine structures can significantly influence the biological activity of related compounds. For instance:
- Substituting different groups on the pyrrolidine nitrogen alters binding affinity and potency against cancer cell lines.
| Compound | MDM2 Binding Affinity | Tumor Growth Inhibition |
|---|---|---|
| 56 | High | Moderate |
| 57 | Moderate | Low |
| 58 | Low | Very Low |
This table illustrates how structural changes can impact both binding affinity and biological efficacy.
Case Studies
- In Vivo Studies : In a study involving oral administration of the compound at 100 mg/kg in mice, it was observed that while there was some activation of p53, the overall antitumor efficacy was modest . This suggests that further optimization of the compound's structure could enhance its therapeutic potential.
- Pharmacokinetics : Pharmacokinetic evaluations indicated that the compound exhibited higher plasma exposure compared to other tested compounds, which correlates with its potential effectiveness in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Key Observations :
Isomeric Variations in Oxadiazole Positioning
Table 2: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
Key Observations :
Stereochemical and Functional Group Modifications
Table 3: Impact of Stereochemistry and Additional Functional Groups
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions or chiral pool strategies :
Oxadiazole Synthesis
The 3-methyl-1,2,4-oxadiazole group is introduced via cyclocondensation or post-functionalization :
Stereochemical Control
Key strategies to enforce the (3R,5R) configuration include:
- Chiral auxiliaries : Use of (R)-glyceraldehyde acetonide to template stereochemistry during pyrrolidine formation.
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic mixtures to isolate the desired enantiomer.
- Crystallization-induced asymmetric transformation : Selective crystallization of the (3R,5R) diastereomer from a dynamic equilibrium.
Synthetic Route Comparison
Optimization Challenges
- Oxadiazole stability : Prolonged heating during cyclization risks oxadiazole decomposition; shorter reaction times improve yields.
- Stereochemical purity : Residual enantiomers require chromatographic or recrystallization steps for removal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
